

UNC6852: A Technical Guide to a Selective PRC2 Degradator

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Compound of Interest

Compound Name: *UNC6852*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **UNC6852**, a potent and selective degrader of the Polycomb Repressive Complex 2 (PRC2). This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on this promising epigenetic modulator.

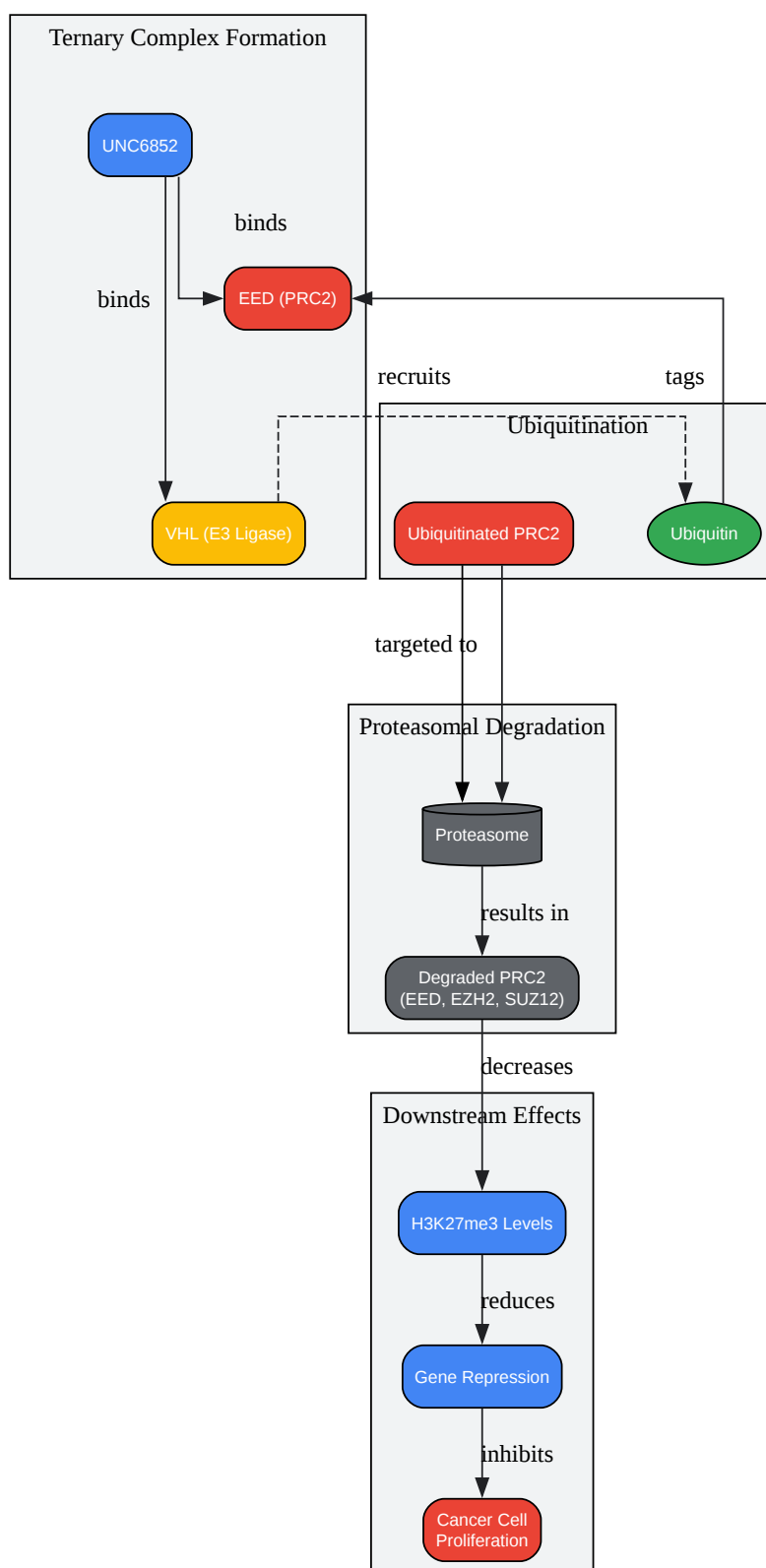
Core Concepts: Chemical Structure and Properties

UNC6852 is a heterobifunctional molecule designed as a Proteolysis-Targeting Chimera (PROTAC). It is composed of a ligand that binds to the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex, a flexible linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.^{[1][2][3]} This tripartite structure enables the targeted degradation of PRC2 components.

Property	Value	Reference
Molecular Formula	C43H48N10O6S	[4]
Molecular Weight	832.97 g/mol	[1][5]
CAS Number	2688842-08-0	[2]
Target	EED subunit of PRC2	[1][2]
Recruited E3 Ligase	von Hippel-Lindau (VHL)	[1][6]
Class	PROTAC Degradator	[1][2][7]

Mechanism of Action: Targeted PRC2 Degradation

UNC6852 exerts its biological effects by inducing the proteasomal degradation of the PRC2 complex.[6][8][9] The molecule simultaneously binds to the EED subunit of PRC2 and the VHL E3 ligase, forming a ternary complex. This proximity facilitates the ubiquitination of PRC2 components, primarily EED, EZH2, and to a lesser extent, SUZ12, marking them for degradation by the proteasome.[3][6][10] The degradation of the PRC2 complex leads to a reduction in the levels of histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark for gene silencing.[3][6] This ultimately results in anti-proliferative effects in cancer cells, particularly those with gain-of-function mutations in EZH2.[1][6]



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Caption: Mechanism of action of **UNC6852** leading to PRC2 degradation.

Quantitative Biological Activity

The potency of **UNC6852** has been characterized through various in vitro assays. The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Binding Affinity

Parameter	Target	Value	Reference
IC50	EED	247 nM	[1][2][7]

Table 2: Cellular Degradation Potency (24-hour treatment)

Cell Line	Protein	DC50	Dmax	Reference
HeLa	EED	0.79 ± 0.14 µM	92%	[11]
HeLa	EZH2	0.3 ± 0.19 µM	75%	[11]
DB	EED	0.61 µM	94%	[12]
DB	EZH2	0.67 µM	96%	[12]
DB	SUZ12	0.59 µM	82%	[12]

Table 3: Cellular Proliferation Inhibition

Cell Line	Parameter	Value	Treatment Duration	Reference
DB	EC50	3.4 ± 0.77 µM	9 days	[11]
HeLa	Cellular Toxicity	No toxicity up to 30 µM	Not specified	[2][5][7]

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of **UNC6852**.

Western Blotting for Protein Degradation

Objective: To quantify the degradation of PRC2 components (EED, EZH2, SUZ12) following treatment with **UNC6852**.

Methodology:

- **Cell Culture and Treatment:** HeLa or DB cells are cultured under standard conditions. Cells are then treated with varying concentrations of **UNC6852** (e.g., 0-30 μ M) for a specified duration (e.g., 24 hours) or with a fixed concentration (e.g., 10 μ M) for different time points (e.g., 1-72 hours).^{[2][11]}
- **Cell Lysis:** After treatment, cells are harvested and lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prepare total cell lysates.^[1]
- **Protein Quantification:** The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
- **SDS-PAGE and Protein Transfer:** Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
- **Immunoblotting:** The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific for the target proteins (EED, EZH2, SUZ12) and a loading control (e.g., β -actin, GAPDH).
- **Detection:** After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- **Quantification:** The intensity of the protein bands is quantified using densitometry software. The levels of the target proteins are normalized to the loading control.



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Caption: Experimental workflow for Western Blot analysis.

Cell Viability Assay

Objective: To assess the anti-proliferative effects of **UNC6852** on cancer cell lines.

Methodology:

- Cell Seeding: Cells (e.g., DB cells) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with a serial dilution of **UNC6852** for an extended period (e.g., 9 days).[11]
- Viability Assessment: Cell viability is measured using a commercially available assay kit, such as CellTiter-Glo® Luminescent Cell Viability Assay or a colorimetric assay like MTT or XTT.
- Data Analysis: The luminescence or absorbance values are recorded using a plate reader. The data is normalized to vehicle-treated control cells, and the half-maximal effective concentration (EC50) is calculated using a non-linear regression curve fit.

In Vivo Formulation

For preclinical in vivo studies, **UNC6852** can be formulated for administration. A common formulation involves a multi-component vehicle to ensure solubility and bioavailability.[5][7]

Example Formulation:

- 10% DMSO
- 40% PEG300
- 5% Tween 80
- 45% Saline

Preparation:

- Dissolve **UNC6852** in DMSO.
- Add PEG300 and mix until the solution is clear.
- Add Tween 80 and mix thoroughly.
- Finally, add saline to reach the final volume and mix until a clear solution is obtained.

Note: The optimal formulation may vary depending on the animal model and route of administration.

This technical guide provides a detailed summary of the available information on **UNC6852**. As a potent and selective degrader of the PRC2 complex, it represents a valuable tool for epigenetic research and a potential therapeutic agent for cancers with PRC2 dependencies. Further investigations will continue to elucidate its full therapeutic potential.

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